molecular formula C7H6BClF2O3 B2936209 [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid CAS No. 2377611-72-6

[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid

Cat. No. B2936209
CAS RN: 2377611-72-6
M. Wt: 222.38
InChI Key: BJYKSMQPOYGSNC-UHFFFAOYSA-N
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Description

“[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2377611-72-6. It has a linear formula of C7H6BClF2O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BClF2O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a difluoromethoxy group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not provided in the search results, boronic acids are known to be involved in various types of reactions. These include Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis.


Physical And Chemical Properties Analysis

The molecular weight of “[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid” is 222.38 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Green Catalysis and Direct Amide Condensation

Phenylboronic acids have been synthesized for use as green catalysts in direct amide condensation reactions. For instance, a study by Ishihara, Kondo, and Yamamoto (2001) demonstrated the synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid, highlighting its role as a recyclable catalyst due to the strong electron-withdrawing effect of the perfluorodecyl group. This work emphasizes the environmental benefits of using such catalysts in organic synthesis (Ishihara, Kondo, & Yamamoto, 2001).

Antimicrobial Activity

The structure and antimicrobial activity of (trifluoromethoxy)phenylboronic acids were explored by Adamczyk-Woźniak et al. (2021). The study found that these compounds exhibit antibacterial potency against Escherichia coli and Bacillus cereus, demonstrating the potential of phenylboronic acids in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).

Electrolyte Additives in Energy Storage

Phenylboronic acids and boronates are investigated for their roles as redox shuttles and film-forming additives in energy storage devices. Ramaite and Ree (2017) conducted computational studies on substituted phenylboronic acids in common electrolyte solvents, showing their potential as electrolyte additives due to their lower LUMO energy levels. This research contributes to the development of more efficient and stable energy storage solutions (Ramaite & Ree, 2017).

Optical Modulation and Sensor Applications

Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes have been studied for their optical modulation properties and saccharide recognition capabilities. Mu et al. (2012) demonstrated that these compounds could be used for selective saccharide sensing, leveraging the unique fluorescence quenching response upon saccharide binding. This research opens pathways for developing advanced sensors for biomedical applications (Mu et al., 2012).

Dehydrative Condensation Catalysis

Wang, Lu, and Ishihara (2018) highlighted the efficiency of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines. This study underscores the importance of the ortho-substituent on boronic acid in accelerating amidation, showcasing the utility of phenylboronic acids in facilitating organic transformations (Wang, Lu, & Ishihara, 2018).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid acts as a nucleophile . The boronic acid moiety of the compound interacts with a palladium catalyst, undergoing transmetalation . This process involves the transfer of the boronic acid group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid, is a key step in various biochemical pathways. It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The primary result of the action of [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially including biologically active molecules .

Action Environment

The efficacy and stability of [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the compound should be stored under refrigerated conditions . Additionally, the success of Suzuki-Miyaura reactions can be affected by the choice of catalyst, the pH of the reaction environment, and the presence of water .

properties

IUPAC Name

[3-chloro-5-(difluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF2O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYKSMQPOYGSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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